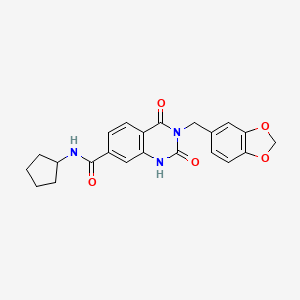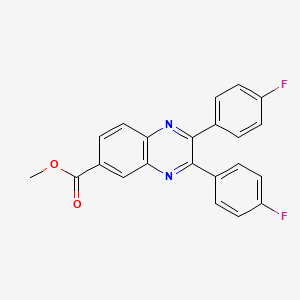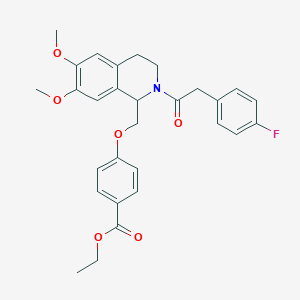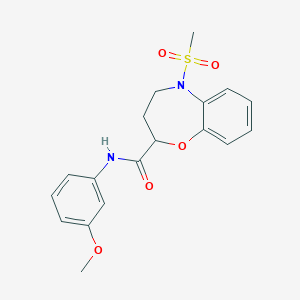
3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a benzodioxole moiety, a cyclopentyl group, and a quinazoline core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized through the reaction of 1,3-benzodioxole with chloromethylation, followed by nitrile formation, hydrolysis, and reduction . The quinazoline core is then constructed through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing the use of hazardous reagents. The use of environmentally friendly solvents and catalysts is also considered to ensure sustainable production processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Applications De Recherche Scientifique
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition results in anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole moiety and have shown anticancer activity.
Eutylone: A synthetic cathinone with a benzodioxole structure, known for its psychoactive properties.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole moiety, used in research for its stimulant effects.
Uniqueness
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a cyclopentyl group, and a quinazoline core
Propriétés
Formule moléculaire |
C22H21N3O5 |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H21N3O5/c26-20(23-15-3-1-2-4-15)14-6-7-16-17(10-14)24-22(28)25(21(16)27)11-13-5-8-18-19(9-13)30-12-29-18/h5-10,15H,1-4,11-12H2,(H,23,26)(H,24,28) |
Clé InChI |
MATRBFVHBFFMMR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967059.png)

![N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967075.png)
![4-Isoxazolecarboxamide, 3-(2-chlorophenyl)-5-methyl-N-[4-[(1E)-2-phenyldiazenyl]-1-naphthalenyl]-](/img/structure/B14967077.png)


![N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14967094.png)
![4-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14967102.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B14967105.png)

![2-(4-(1-(Benzo[d]thiazol-2-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy)acetamide](/img/structure/B14967117.png)
![N-(4-isopropylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967146.png)
![N-[3-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967152.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B14967157.png)
